molecular formula C8H19N B13617543 2,5-Dimethylhexan-2-amine

2,5-Dimethylhexan-2-amine

Cat. No.: B13617543
M. Wt: 129.24 g/mol
InChI Key: PETDUUBILQESSE-UHFFFAOYSA-N
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Description

2,5-Dimethylhexan-2-amine (CAS: 1184033-97-3) is a branched aliphatic amine with the molecular formula C₈H₁₉N and an average molecular mass of 129.247 g/mol . Its structure features a tertiary amine group at position 2 and methyl substituents at positions 2 and 5 of the hexane backbone, conferring steric hindrance and influencing its reactivity. The compound is synthesized via palladium-catalyzed cross-coupling reactions, yielding a light yellow oil with a modest efficiency of 19% .

This amine is primarily utilized in organic synthesis, such as in the preparation of derivatives like 3-((2,5-dimethylhexan-2-yl)amino)benzonitrile, which has applications in pharmaceutical research . Analytical characterization often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity in detecting low-concentration amines in complex matrices .

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2,5-dimethylhexan-2-amine

InChI

InChI=1S/C8H19N/c1-7(2)5-6-8(3,4)9/h7H,5-6,9H2,1-4H3

InChI Key

PETDUUBILQESSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhexan-2-amine typically involves the alkylation of ammonia or primary amines with alkyl halides. One common method is the reductive amination of ketones or aldehydes with ammonia or amines, followed by reduction with hydrogen or other reducing agents .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium or platinum to facilitate the reduction of intermediate compounds under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylhexan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethylhexan-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, catalysts, and other functional materials

Mechanism of Action

The mechanism of action of 2,5-Dimethylhexan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2,5-dimethylhexan-2-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications Analytical Methods
This compound C₈H₁₉N 129.247 Tertiary amine, branched aliphatic chain Organic synthesis, pharmaceutical intermediates LC-MS/MS, NMR
2,5-Dimethylhexane-2,5-diamine C₈H₁₈N₂ 142.25 (estimated) Two tertiary amines, diamine backbone Polymer research, cross-linking agents LC-MS, IR spectroscopy
1,5-Dimethylhexyl(methyl)amine C₉H₂₁N 143.27 (estimated) Secondary amine, longer aliphatic chain Pharmaceutical manufacturing GC-MS, HPLC
Methoxmetamine C₁₄H₁₉NO₂ 233.31 Cyclohexanone core, aryl and methoxy groups Psychoactive substance analysis LC-MS/MS, GC-HRMS
2,5-Dimethoxyamphetamine (DOx) C₁₁H₁₇NO₂ 195.26 Phenethylamine backbone, methoxy groups Forensic toxicology, clinical diagnostics LC-MS/MS, immunoassays
Key Observations:
  • Steric and Electronic Effects : The tertiary amine in this compound reduces nucleophilicity compared to primary/secondary amines like 1,5-dimethylhexyl(methyl)amine, impacting reaction kinetics .
  • Functional Group Diversity : Methoxmetamine and DOx derivatives incorporate aromatic/heterocyclic moieties, enabling π-π interactions and distinct pharmacological profiles absent in aliphatic amines .
  • Analytical Challenges: Aliphatic amines (e.g., this compound) require advanced LC-MS/MS methods due to low volatility and lack of chromophores, whereas aromatic amines (e.g., DOx) are detectable via immunoassays .

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